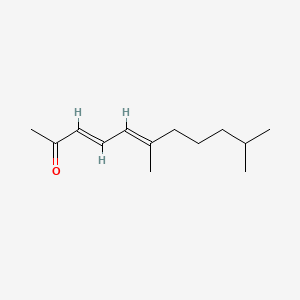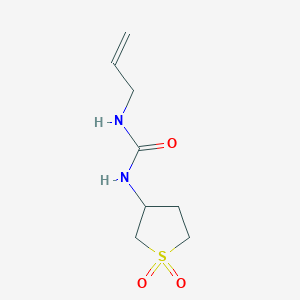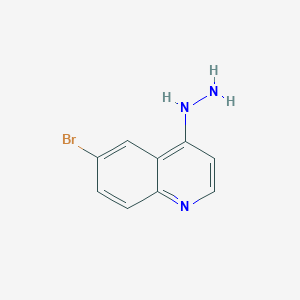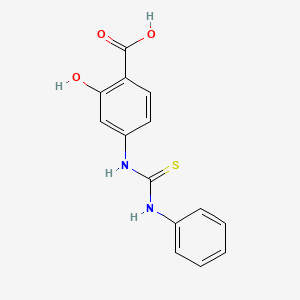![molecular formula C10H16N2O B12121763 1-Propanamine, 3-[2-(2-pyridinyl)ethoxy]- CAS No. 933758-66-8](/img/structure/B12121763.png)
1-Propanamine, 3-[2-(2-pyridinyl)ethoxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanamine, 3-[2-(2-pyridinyl)ethoxy]- is an organic compound that features a propanamine backbone with a pyridinyl ethoxy substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Propanamine, 3-[2-(2-pyridinyl)ethoxy]- can be synthesized through several methods. One common approach involves the reaction of 3-chloropropanamine with 2-(2-pyridinyl)ethanol under basic conditions. The reaction typically proceeds as follows:
Step 1: Preparation of 3-chloropropanamine by reacting propanamine with thionyl chloride.
Step 2: Reaction of 3-chloropropanamine with 2-(2-pyridinyl)ethanol in the presence of a base such as sodium hydroxide or potassium carbonate to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Propanamine, 3-[2-(2-pyridinyl)ethoxy]- undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitriles.
Reduction: The pyridinyl ring can be reduced under hydrogenation conditions.
Substitution: The ethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as sodium azide or thiols.
Major Products:
Oxidation: Formation of nitriles or oxides.
Reduction: Hydrogenated pyridinyl derivatives.
Substitution: Various substituted amines or ethers.
Applications De Recherche Scientifique
1-Propanamine, 3-[2-(2-pyridinyl)ethoxy]- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-Propanamine, 3-[2-(2-pyridinyl)ethoxy]- exerts its effects depends on its interaction with molecular targets. The pyridinyl group can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
- 1-Phenyl-3-[2-(2-pyridinyl)ethoxy]-2-propanamine
- 3-Phenyl-2-[2-(2-pyridinyl)ethoxy]-1-propanamine
Comparison: 1-Propanamine, 3-[2-(2-pyridinyl)ethoxy]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications where these properties are advantageous.
This detailed overview provides a comprehensive understanding of 1-Propanamine, 3-[2-(2-pyridinyl)ethoxy]-, highlighting its synthesis, reactions, applications, and unique characteristics
Propriétés
Numéro CAS |
933758-66-8 |
|---|---|
Formule moléculaire |
C10H16N2O |
Poids moléculaire |
180.25 g/mol |
Nom IUPAC |
3-(2-pyridin-2-ylethoxy)propan-1-amine |
InChI |
InChI=1S/C10H16N2O/c11-6-3-8-13-9-5-10-4-1-2-7-12-10/h1-2,4,7H,3,5-6,8-9,11H2 |
Clé InChI |
GFDJGQBMEPZHKN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)CCOCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B12121714.png)

![6-chloro-N-[4-(difluoromethoxy)phenyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12121723.png)

![[(E)-4-methylpentan-2-ylideneamino]thiourea](/img/structure/B12121728.png)
![5-Methoxy-2-([(4-methyl-1,3-thiazol-2-YL)thio]methyl)pyridin-4-OL](/img/structure/B12121731.png)



![[1,4]Diazepane-1,4-disulfonic acid bis-dimethylamide](/img/structure/B12121753.png)
![{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(4-ethoxyphenyl)amine](/img/structure/B12121761.png)
